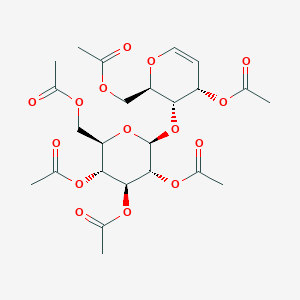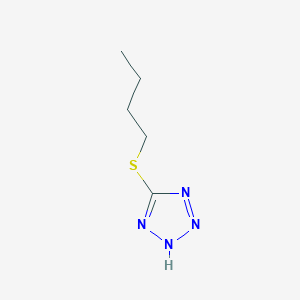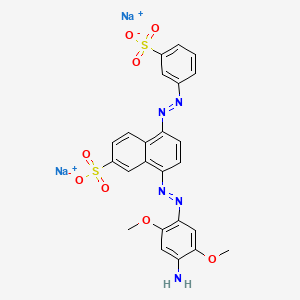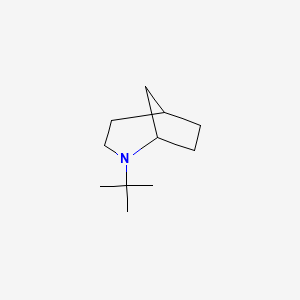
2,3,6,2',3',4',6'-Hexa-O-acetyl-D-cellobial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is a chemically modified derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the acetylation of hydroxyl groups at specific positions on the glucose units, resulting in a molecule with the molecular formula C24H32O15 and a molecular weight of 560.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is conducted under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cellobiose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alcohols or amines in the presence of catalysts
Major Products
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted cellobiose derivatives
科学的研究の応用
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial has several applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions involving acetylated sugars.
Biology: Employed in the study of enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: Investigated for its potential antitumor properties, as it can inhibit the growth of malignant cells and induce apoptosis.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various applications
作用機序
The mechanism of action of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial involves its interaction with specific enzymes and molecular targets. In biological systems, it can act as a substrate for glycosidases, leading to the hydrolysis of acetyl groups and the release of cellobiose. Its antitumor properties are attributed to its ability to interfere with cellular processes, leading to the inhibition of cell proliferation and induction of programmed cell death .
類似化合物との比較
Similar Compounds
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-lactosyl bromide: Another acetylated sugar derivative with similar protective groups.
Hexa-O-acetyl-lactal: A compound with a similar acetylation pattern but different sugar backbone
Uniqueness
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is unique due to its specific acetylation pattern on the cellobiose molecule, which imparts distinct chemical and biological properties. Its ability to serve as a model compound for studying carbohydrate chemistry and its potential antitumor activity set it apart from other acetylated sugars .
特性
分子式 |
C24H32O15 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC名 |
[(2R,3S,4S)-4-acetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24-/m0/s1 |
InChIキー |
RCDAESHZJBZWAW-ZPLYMWLFSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)


![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)



